molecular formula C19H19FN2O4S B2396062 ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 347320-72-3

ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2396062
CAS No.: 347320-72-3
M. Wt: 390.43
InChI Key: KJIUAJCCWHOFAZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine bicyclic core. Key structural features include:

  • Position 6: An acetyl substituent, influencing conformational stability and metabolic resistance.
  • Position 3: An ethyl ester, enhancing solubility and serving as a synthetic handle for derivatization.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-3-26-19(25)16-14-8-9-22(11(2)23)10-15(14)27-18(16)21-17(24)12-4-6-13(20)7-5-12/h4-7H,3,8-10H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIUAJCCWHOFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally similar derivatives:

Table 1: Structural and Molecular Comparison

Compound Name (CAS/Reference) R1 (Position 2) R2 (Position 6) Molecular Formula Molecular Weight Key Evidence
Target Compound 4-Fluorobenzamido Acetyl C₁₉H₂₀FN₂O₄S* 403.44* -
Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)... (920467-71-6) 3,5-Dimethoxybenzamido Acetyl C₂₁H₂₄N₂O₆S 432.49
Ethyl 6-benzyl-2-(4-ethoxybenzamido)... (1217119-07-7) 4-Ethoxybenzamido Benzyl C₂₆H₂₉ClN₂O₄S 501.04
Ethyl 2-amino-6-butanoyl... (1148027-17-1) Amino Butanoyl C₁₄H₂₀N₂O₃S 296.39
Ethyl 6-(pyridin-4-ylmethyl)-2-amino... Amino Pyridin-4-ylmethyl C₁₇H₂₁N₃O₂S 331.43

*Calculated based on structural analogs.

Key Observations:

  • Steric Bulk : Bulky groups like benzyl () or pyridin-4-ylmethyl () may hinder membrane permeability compared to the target’s compact acetyl group .
  • Synthetic Flexibility : The ethyl ester at position 3 is conserved across analogs, enabling modular derivatization (e.g., hydrolysis to carboxylic acids) .

Physicochemical Properties:

  • Stability: The acetyl group at position 6 may reduce oxidative metabolism compared to alkyl chains (e.g., butanoyl in ) .

Biological Activity

Ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a thieno[2,3-c]pyridine core with several substituents that enhance its biological properties. The presence of the 4-fluorobenzamido group is significant as fluorine atoms can influence the electronic properties of compounds, potentially affecting their biological interactions and activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act on various enzymes and receptors involved in cellular signaling pathways. However, detailed mechanistic studies are still required to fully elucidate these interactions.

Antibacterial Activity

Research has demonstrated that thieno[2,3-c]pyridine derivatives exhibit notable antibacterial properties. A study involving synthesized thienopyridines showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like the 4-fluorobenzamido moiety can enhance antibacterial effects by stabilizing the active form of the compound.

CompoundGram-positive Activity (µg/mL)Gram-negative Activity (µg/mL)
4a25≥200
4b12.5≥200
5b6.25100
7b3.12550

This table summarizes the in vitro antibacterial activity of selected thienopyridine derivatives against various bacterial strains .

Anticancer Potential

The thieno[2,3-c]pyridine scaffold has also been explored for anticancer activity. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This compound may exhibit similar properties based on its structural characteristics.

Case Studies and Research Findings

  • Antibacterial Screening : A series of thienopyridines were synthesized and screened for antibacterial activity using disk diffusion assays. The results indicated that modifications at specific positions on the pyridine ring significantly influenced antibacterial efficacy .
  • Anticancer Studies : Preliminary studies have suggested that thieno[2,3-c]pyridine derivatives can inhibit tumor growth in vitro. Further research is needed to assess their effectiveness in vivo and understand their mechanism of action.

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